Acide latanoprost

Vue d'ensemble

Description

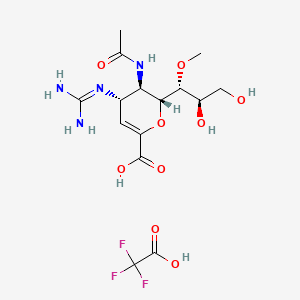

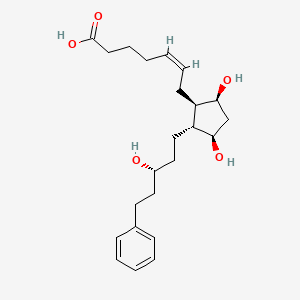

Latanoprost is a potent, selective prostaglandin F2α analog receptor agonist . It is hydrolyzed by esterases into its biologically active form, latanoprost acid, in the cornea . Latanoprost plays a role in reducing the intraocular pressure (IOP), due to which it has therapeutic effects in treating glaucoma .

Synthesis Analysis

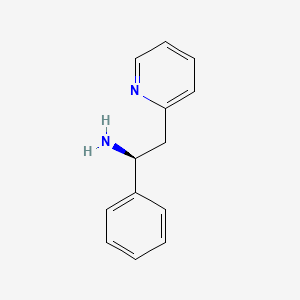

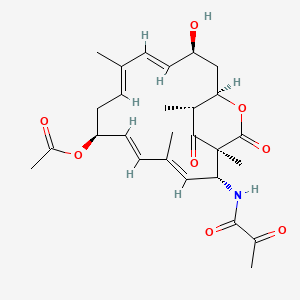

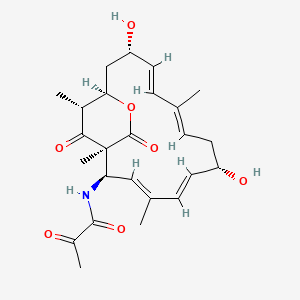

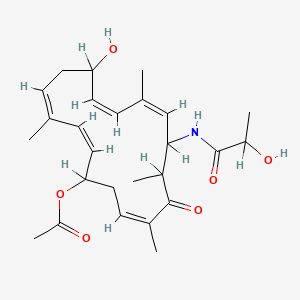

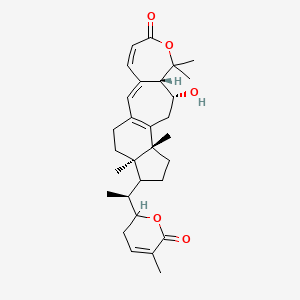

The synthesis of prostaglandins, including latanoprost, has been a goal of synthetic chemists for almost 50 years . The synthesis of prostaglandins was achieved via the key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins was installed using the asymmetric hydrogenation method .Molecular Structure Analysis

The molecular structure of latanoprost acid was revealed through cryo-EM structures of the FP receptor bound to carboprost and latanoprost-FA (the free acid form of latanoprost) at 2.7 Å and 3.2 Å resolution, respectively . The molecular formula of latanoprost acid is C23H34O5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of prostaglandins, including latanoprost, involve key enyne cycloisomerization and asymmetric hydrogenation .Physical And Chemical Properties Analysis

Latanoprost acid has a molecular weight of 390.5 g/mol . The physical appearance of latanoprost acid is a light yellow liquid .Applications De Recherche Scientifique

Traitement du glaucome

Le latanoprost est un analogue de la prostaglandine F 2α utilisé pour abaisser la pression intraoculaire dans le traitement du glaucome . Il est administré quotidiennement en gouttes ophtalmiques . Une étude a proposé un modèle universel basé sur le poly (l-lactide-co-glycolide-co-carbonate de triméthylène) à mémoire de forme pour le développement d’une formulation solide biodégradable à libération prolongée administrée par voie intraconjonctivale, intravitréenne, sous-conjonctivale et sous-cutanée .

Système d’administration des médicaments

Le latanoprost a été développé comme préparation en gouttes ophtalmiques en formant une micelle complexe . Sous cette forme, il peut être stocké à température ambiante pour améliorer sa maniabilité et sa solubilité .

Croissance des cheveux

Une étude randomisée en double aveugle à petite échelle a évalué l’innocuité et l’efficacité de la solution de latanoprost à 0,1 % sur la croissance des cheveux, la pigmentation des cheveux et la pigmentation du cuir chevelu chez de jeunes hommes âgés de 23 à 35 ans atteints d’alopécie androgénétique (AGA) légère .

Transport de l’épithélium de la surface oculaire

L’évolution temporelle de la concentration de latanoprost a été évaluée dans l’humeur aqueuse de rats lorsqu’il était administré en gouttes ophtalmiques d’acide hyaluronique de très haut poids moléculaire (vHiHA) . La concentration plus élevée de latanoprost dans l’humeur aqueuse des rats suggère que le vHiHA peut aider au transport du latanoprost à travers l’épithélium de la surface oculaire .

Coloration vitale cornéenne

Cette amélioration a été observée par le biais de scores de coloration vitale cornéenne significativement plus faibles, d’une expression plus forte de l’ARNm ZO-1 et de densités plus élevées des cellules caliciformes conjonctivales .

Gouttes ophtalmiques antiglaucome

Les analogues des prostaglandines (PGA) sont utilisés comme agents antiglaucome de première intention et il est connu qu’ils sont très efficaces pour réduire la pression intraoculaire (PIO) . Cependant, un traitement à long terme par des médicaments antiglaucome topiques peut avoir des effets indésirables sur la surface oculaire, pouvant induire une hyperémie conjonctivale, une kératite, une conjonctivite folliculaire, une pigmentation de l’iris et de la peau périoculaire, une croissance des cils ou une réactivation du virus de l’herpès .

Mécanisme D'action

Mode of Action

Latanoprost acid interacts with its target by binding to the prostaglandin F receptor. This binding triggers a series of biochemical reactions that lead to extracellular matrix remodeling . As a result, the outflow of aqueous humor from the eye is increased .

Biochemical Pathways

The primary biochemical pathway affected by latanoprost acid is the uveoscleral outflow pathway . By increasing the outflow of aqueous humor through this pathway, latanoprost acid effectively reduces intraocular pressure . This action is believed to be mediated through the prostaglandin F receptor and involves changes in the extracellular matrix of the ciliary muscle .

Pharmacokinetics

Latanoprost acid exhibits rapid pharmacokinetics. After topical application, it is quickly hydrolyzed in the cornea and blood . The maximum concentration of the active drug is detected in the aqueous humor 1-2 hours after topical administration . The half-life of latanoprost acid in the aqueous humor is approximately 2-3 hours . It is primarily excreted via the kidneys .

Result of Action

The primary result of latanoprost acid’s action is a significant reduction in intraocular pressure . This is achieved by increasing the outflow of aqueous humor from the eye, thereby preventing the buildup of pressure that can damage the optic nerve and lead to glaucoma .

Action Environment

The action of latanoprost acid can be influenced by various environmental factors. For instance, the drug’s lipophilic nature allows it to easily penetrate the cornea . .

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-NFVOFSAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040531 | |

| Record name | Latanprost free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41639-83-2 | |

| Record name | Latanoprost acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41639-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phxa 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041639832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanprost free acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROST ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ85341990 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

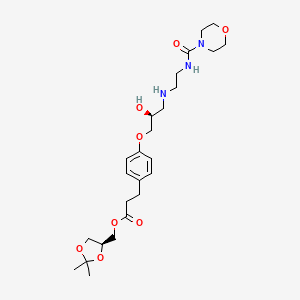

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)